(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(3R)-3-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)16)14(2)13(17)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
WMGWPYYXDLIILW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid typically involves several key steps:
Esterification: The initial step involves the esterification of ®-3-aminobutyric acid to form an ester derivative.
Amino Protection: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Reduction: The ester is then reduced to form the corresponding alcohol.
Deprotection: Finally, the Cbz group is removed to yield the desired ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps but optimized for higher yields and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a promising candidate for drug development due to its biological activities. Preliminary studies suggest that (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid exhibits antimicrobial properties and may act as an inhibitor in certain biochemical pathways. Its structure enhances stability and solubility, which are critical factors for pharmacokinetic properties such as absorption and bioavailability.
Potential Therapeutic Uses
- Antimicrobial Activity : Initial findings indicate that the compound may selectively inhibit enzymes involved in metabolic pathways, suggesting potential use in treating infections or diseases caused by microbial agents.
- Enzyme Inhibition : Interaction studies have shown that the compound can bind to various enzymes, which could lead to therapeutic applications in metabolic disorders or cancer treatment.
Interaction studies involving this compound focus on its binding affinity and specificity towards various biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions quantitatively.
Key Findings
- The compound has shown promising results in selectively inhibiting certain enzymes, indicating its potential therapeutic relevance.
- The presence of the benzyloxycarbonyl group may enhance interaction efficiency with biological targets, improving overall pharmacological profiles.
Mechanism of Action
The mechanism of action of ®-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Structure Highlights | Protecting Group | Molecular Weight (g/mol) | Key Applications | References |
|---|---|---|---|---|---|
| (R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid | (R)-configuration; methylamino group at position 3 | Cbz | 265.31 | Peptide synthesis; enzymatic stability enhancement | |
| (R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid | (R)-configuration; non-methylated amino group | Cbz | 251.27 | Standard peptide building block | |
| (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid | (S)-configuration; methylamino group at position 2; 3-methyl side chain | Cbz | 265.31 | Stereochemical studies; modified peptide design | |
| (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid | (R)-configuration; tert-butoxycarbonyl (Boc) group | Boc | 217.26 | Acid-labile peptide synthesis | |
| Fmoc-D-Asp-OPP | Fmoc-protected; tert-phenoxypropionyl (OPP) ester | Fmoc | 473.53 | Fluorogenic peptide probes |
Key Observations:
Protecting Group Chemistry: The Cbz group (as in the target compound) is stable under basic conditions but requires hydrogenolysis for cleavage, whereas the Boc group () is acid-labile . Fmoc () is base-labile, making it suitable for solid-phase peptide synthesis (SPPS) .
Stereochemical and Substituent Effects: The (R)-configuration in the target compound contrasts with the (S)-isomer in , which may alter receptor binding or enzymatic interactions .
Side Chain Modifications: Compounds like (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid () introduce additional branching, affecting solubility and conformational flexibility .
Biological Activity
(R)-3-(((Benzyloxy)carbonyl)(methyl)amino)butanoic acid, often referred to as a derivative of amino acids, exhibits significant biological activity due to its unique structural features. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a butanoic acid backbone, which enhances its stability and solubility. The following sections outline its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₂H₁₅NO₄
- Molecular Weight : 239.25 g/mol
- Functional Groups : Benzyloxycarbonyl group, methylamino group, and butanoic acid backbone.
The chiral center at the carbon atom adjacent to the carboxylic acid group contributes to the compound's specificity in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis while allowing for selective binding to active sites on enzymes. This interaction can inhibit enzyme activity by blocking substrate access, which is crucial for therapeutic applications.
Biological Activities
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi. Its structural features facilitate interactions with microbial enzymes, leading to reduced viability of pathogens.
- Enzyme Inhibition : Research has shown that this compound can selectively inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to reduce the activity of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and diabetes .
- Pharmacokinetic Properties : The presence of the benzyloxycarbonyl group enhances the compound's absorption and bioavailability, making it a promising candidate for drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Enzyme Inhibition | Reduces GSK-3β activity by over 57% | |
| Pharmacokinetics | Improved absorption and bioavailability |
Relevant Research
A study published in 2023 explored the synthesis and biological activities of related compounds, highlighting the potential of this compound in medicinal chemistry. The research emphasized its role as a building block in peptide synthesis and its application in studying enzyme-substrate interactions.
In another investigation, the compound was evaluated for its cytotoxic effects against various cancer cell lines. Results indicated that it could induce apoptosis in targeted cells, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
